Triple-Target Polypharmacology (AChE/BChE/CB2R) vs. Marketed Standards and In-Class Dual Inhibitors
AChE/BChE-IN-18 is the only compound within its chemical series (compounds 4a–w) that simultaneously achieves balanced dual ChE inhibition and potent CB2R antagonism [1]. The standard-of-care agent donepezil is a selective AChE inhibitor (IC50 AChE = 6.7 nM; BChE = 7400 nM) with negligible CB2R activity, while rivastigmine is a dual inhibitor that favors BChE (AChE IC50 = 4.15 μM; BChE IC50 = 0.037 μM) and lacks CB2R activity [2]. The in-class comparator AChE/BChE-IN-16 (Compound C7) achieves sub-100 nM potency on both hAChE (30 nM) and hBChE (48 nM) but has no reported CB2R affinity, thereby lacking the anti-neuroinflammatory mechanism that distinguishes AChE/BChE-IN-18 [3]. This triple-target profile is fundamental to the compound's in vivo pro-cognitive effects [1].
| Evidence Dimension | Number of therapeutically relevant targets engaged at reported potency |
|---|---|
| Target Compound Data | 3 targets (AChE IC50 = 0.315 μM; BChE: low micromolar to submicromolar range; CB2R Ki = 31 nM) |
| Comparator Or Baseline | Donepezil: 1 target (AChE IC50 = 6.7 nM); Rivastigmine: 2 targets (AChE IC50 = 4.15 μM, BChE IC50 = 0.037 μM); AChE/BChE-IN-16: 2 targets (hAChE IC50 = 30 nM, hBChE IC50 = 48 nM) |
| Quantified Difference | AChE/BChE-IN-18 uniquely engages CB2R (Ki = 31 nM), which is absent in all comparator molecules |
| Conditions | In vitro enzymatic assays (human recombinant AChE and BChE) and radioligand binding assays (human CB2R) as described in Mugnaini et al., 2024 |
Why This Matters
Investigators studying the mechanistic synergy between cholinergic tone and endocannabinoid-mediated neuroinflammation require a single chemical probe with validated activity at all three targets; no standard-of-care drug or common dual ChE inhibitor satisfies this need.
- [1] Mugnaini C, Brizzi A, Paolino M, et al. Novel Dual-Acting Hybrids Targeting Type-2 Cannabinoid Receptors and Cholinesterase Activity Show Neuroprotective Effects In Vitro and Amelioration of Cognitive Impairment In Vivo. ACS Chem Neurosci. 2024;15(5):955-971. doi:10.1021/acschemneuro.3c00656 View Source
- [2] Ogura H, Kosasa T, Kuriya Y, Yamanishi Y. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Methods Find Exp Clin Pharmacol. 2000;22(8):609-613. doi:10.1358/mf.2000.22.8.802270 View Source
- [3] TargetMol. AChE/BChE-IN-16 (Compound C7) Product Datasheet. IC50 values: hAChE 30 nM, hBChE 48 nM. Accessed April 2026. View Source
